Home > Products > Screening Compounds P65970 > Tazemetostat de(methyl morpholine)-COOH
Tazemetostat de(methyl morpholine)-COOH -

Tazemetostat de(methyl morpholine)-COOH

Catalog Number: EVT-10986677
CAS Number:
Molecular Formula: C30H35N3O5
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tazemetostat de(methyl morpholine)-COOH is a derivative of Tazemetostat, which is recognized as a potent inhibitor of the enhancer of zeste homolog 2 (EZH2), a critical component of the polycomb repressive complex 2 involved in histone methylation. This compound serves as a ligand for the proteolysis-targeting chimera (PROTAC) approach, facilitating the targeted degradation of proteins associated with oncogenesis. Tazemetostat de(methyl morpholine)-COOH has garnered attention for its potential in developing therapies aimed at cancers characterized by dysregulation of EZH2, such as diffuse large B-cell lymphoma and other hematological malignancies .

Source and Classification

The compound is classified as a synthetic organic molecule and is primarily utilized in research settings to explore its applications in cancer therapy. The CAS number for Tazemetostat de(methyl morpholine)-COOH is 2685873-44-1, and it is available from various suppliers for research purposes only, not for therapeutic use .

Synthesis Analysis

The synthesis of Tazemetostat de(methyl morpholine)-COOH typically involves several key steps, including:

  1. Esterification: The process often begins with the esterification of appropriate carboxylic acids with alcohols to form esters.
  2. Reduction: Subsequent reduction steps convert nitro groups to amines, which are crucial intermediates in synthesizing the final product.
  3. Amidation: The formation of amides from carboxylic acids and amines is another critical step.
  4. Hydrolysis: Hydrolysis reactions are employed to convert esters back to carboxylic acids when necessary.

Specific synthetic routes may vary depending on laboratory protocols and available reagents .

Molecular Structure Analysis

The molecular formula of Tazemetostat de(methyl morpholine)-COOH is C30H35N3O5C_{30}H_{35}N_{3}O_{5} with a molecular weight of approximately 517.62 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity, particularly its ability to interact with EZH2 effectively.

Key structural features include:

  • A morpholine ring, which enhances solubility and bioavailability.
  • Aromatic rings that facilitate binding interactions with target proteins.

The detailed structural data can be accessed through chemical databases, where visual representations are available for further analysis .

Chemical Reactions Analysis

Tazemetostat de(methyl morpholine)-COOH participates in various chemical reactions primarily related to its role as a ligand in PROTAC development. These reactions include:

  • Binding Reactions: The compound selectively binds to EZH2, leading to its degradation via the ubiquitin-proteasome pathway.
  • Amidation and Hydrolysis: These reactions are essential for modifying the compound's structure during synthesis.

Understanding these reactions is crucial for optimizing the compound's efficacy and therapeutic potential against cancers linked to EZH2 dysregulation .

Mechanism of Action

The mechanism of action of Tazemetostat de(methyl morpholine)-COOH involves inhibiting the methyltransferase activity of EZH2. By doing so, it prevents hyper-trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression of tumor suppressor genes. This disruption can lead to:

  • Induction of differentiation in cancer cells.
  • Inhibition of cancer cell proliferation.

The compound's role as a PROTAC ligand further enhances its therapeutic potential by promoting selective degradation of EZH2, thereby providing a novel approach to targeting oncogenic pathways .

Physical and Chemical Properties Analysis

Tazemetostat de(methyl morpholine)-COOH exhibits several notable physical and chemical properties:

  • Appearance: Solid form.
  • Purity: Typically around 98.5%, indicating high quality for research applications.
  • Storage Conditions: Recommended storage at -20°C for up to three years or at 4°C for two years.

These properties are essential for ensuring stability and efficacy during experimentation .

Applications

The primary application of Tazemetostat de(methyl morpholine)-COOH lies in scientific research focused on cancer therapies. Its specific uses include:

  • Development of PROTACs targeting EZH2, which hold promise for treating various malignancies, particularly those resistant to conventional therapies.
  • Investigating combination therapies that may enhance treatment efficacy against resistant cancer types.

Research continues to explore the full potential of this compound in clinical settings, particularly in hematological cancers where EZH2 plays a pivotal role in tumorigenesis .

PROTAC Design Principles for EZH2 Degradation

Rationale for EZH2-Targeting Ligand Selection in PROTAC Architecture

Tazemetostat de(methyl morpholine)-COOH (chemical name: Tazemetostat de(methyl morpholine)-carboxylic acid; CAS: 2685873-44-1) serves as a specialized warhead ligand in proteolysis-targeting chimera (PROTAC) molecules designed for selective degradation of enhancer of zeste homolog 2 (EZH2). This compound is derived from the FDA-approved EZH2 catalytic inhibitor Tazemetostat (EPZ-6438) through strategic structural modifications. The removal of the N-methyl morpholine group and incorporation of a terminal carboxylic acid group at the indole nitrogen significantly enhances its utility in PROTAC design [1] [4].

The binding affinity of this ligand to EZH2 is retained from the parent Tazemetostat molecule, which exhibits half-maximal inhibitory concentration (IC₅₀) values of 11 nM (peptide assay) and 16 nM (nucleosome assay) against wild-type EZH2 [4]. Crucially, the terminal carboxylic acid (-COOH) serves as a versatile chemical handle for covalent conjugation to E3 ubiquitin ligase ligands via linker molecules. This modification enables the construction of heterobifunctional degraders without compromising EZH2-binding efficiency, as confirmed through biochemical assays in diffuse large B-cell lymphoma (DLBCL) cell models [1].

Table 1: Key Structural Modifications from Parent Tazemetostat

Structural ElementTazemetostat (EPZ-6438)Tazemetostat de(methyl morpholine)-COOH
Morpholine groupPresent (methylated)Removed
Indole substitutionMethyl groupCarboxylic acid functional group
Molecular weight572.67 g/mol517.62 g/mol
Primary applicationCatalytic inhibitionPROTAC warhead ligand

Linker Optimization Strategies for Tazemetostat-Based Degraders

Linker engineering represents a critical determinant of PROTAC efficacy, directly influencing ternary complex stability, proteasomal recruitment efficiency, and subcellular localization. Empirical studies reveal that optimal linker length for Tazemetostat de(methyl morpholine)-COOH-based PROTACs ranges between 7–10 methylene units (approximately 12–18 Å) when conjugated to von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligase ligands [5] [8].

Hydrophilic polyethylene glycol (PEG)-based linkers significantly enhance solubility but may reduce cellular permeability. Conversely, rigid aromatic linkers promote proteolytic resistance but risk diminishing ternary complex flexibility. A systematic evaluation of alkylene linkers demonstrated that PROTACs incorporating 10 methylene units (e.g., MS8847) achieved maximal EZH2 degradation (DC₅₀ = 34.4 ± 10.7 nM in leukemia cells), outperforming analogs with shorter (≤6 methylene units) or longer (≥12 methylene units) linkers [5]. This length dependency arises from the spatial requirements for simultaneous engagement of EZH2 within the polycomb repressive complex 2 (PRC2) and the E3 ligase complex.

Table 2: Impact of Linker Length on Degradation Efficiency

Linker Length (Methylene Units)EZH2 Degradation (%)H3K27me3 Reduction (%)PROTAC Example
4–6<20%<15%Compound 2–4
7–840–60%25–40%Compound 5–6
9–10>95%60–80%MS8847 (Compound 8)

Structural Determinants for Ternary Complex Formation with E3 Ligases

The degradation efficacy of Tazemetostat de(methyl morpholine)-COOH-based PROTACs fundamentally depends on productive ternary complex formation between EZH2/PRC2, the PROTAC molecule, and the recruited E3 ubiquitin ligase. Structural biology studies reveal that the carboxylic acid moiety enables diverse conjugation chemistries while preserving the ligand’s binding pose within the EZH2 S-adenosylmethionine (SAM)-binding pocket [1] [5].

Co-crystallography data demonstrate that VHL-recruiting PROTACs (e.g., MS8847) exhibit superior degradation efficiency over CRBN-based counterparts in acute myeloid leukemia models, attributed to higher cooperativity factors (α-value >3) and enhanced ubiquitin transfer kinetics [5]. This cooperativity arises from complementary protein-protein interaction interfaces between PRC2 subunits (EED, SUZ12) and the VHL complex, which are stabilized by the PROTAC linker. Notably, PROTACs incorporating this ligand simultaneously degrade EZH2 and associated PRC2 core components (EED > SUZ12) due to complex destabilization, an effect unattainable with catalytic inhibitors [2] [5].

The terminal carboxylic acid group also influences proteasome-substrate orientation. Molecular dynamics simulations indicate that optimal ubiquitination occurs when lysine residues adjacent to the EZH2-PROTAC binding site are positioned within 15–20 Å of the E2-ubiquitin conjugation zone. PROTACs derived from Tazemetostat de(methyl morpholine)-COOH achieve this through balanced rigidity-flexibility in the linker region, enabling lysine residue presentation to the ubiquitination machinery [3] [8].

Table 3: E3 Ligase Recruitment Profiles and Degradation Outcomes

E3 Ligase TypeCooperativity Factor (α)DC₅₀ for EZH2Concurrent PRC2 Degradation
VHL (e.g., MS8847)>3.034.4 nM (EOL-1 cells)EED: complete; SUZ12: partial
CRBN (e.g., MS177)1.5–2.0120–250 nMMinimal
MDM2 (e.g., E-3P-MDM2)Not reported3.39 µM (SU-DHL-6)Variable

The structural adaptability of this PROTAC warhead enables rational optimization for tissue-specific applications. In triple-negative breast cancer models, VHL-based PROTACs conjugated to Tazemetostat de(methyl morpholine)-COOH penetrated three-dimensional tumor spheroids and suppressed oncogenic signaling through both catalytic (H3K27me3-dependent) and non-catalytic (scaffolding) EZH2 functions [5] [10]. These advances highlight the compound’s versatility as a foundation for next-generation epigenetic degraders targeting context-dependent oncogenic mechanisms.

Properties

Product Name

Tazemetostat de(methyl morpholine)-COOH

IUPAC Name

4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]benzoic acid

Molecular Formula

C30H35N3O5

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C30H35N3O5/c1-5-33(24-10-12-38-13-11-24)27-16-23(21-6-8-22(9-7-21)30(36)37)15-25(20(27)4)28(34)31-17-26-18(2)14-19(3)32-29(26)35/h6-9,14-16,24H,5,10-13,17H2,1-4H3,(H,31,34)(H,32,35)(H,36,37)

InChI Key

MIEXIPQREXYLRA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.